

Application Notes and Protocols for the GC-MS Analysis of Chlorosoman

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Compound of Interest

Compound Name:	Chlorosoman
Cat. No.:	B1197869

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Introduction

Chlorosoman (Pinacolyl methylphosphonochloridate) is a highly toxic organophosphorus compound and a key precursor in the synthesis of the nerve agent Soman.^[1] Its detection and quantification are critical for forensic investigations, verification of chemical weapons treaty compliance, and ensuring the safety of personnel in potentially contaminated environments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the identification and quantification of **Chlorosoman** due to its ability to separate volatile and semi-volatile compounds and provide structural information through mass spectral fragmentation.^[2]

These application notes provide a detailed protocol for the analysis of **Chlorosoman** using GC-MS, including sample preparation, instrument parameters, and expected data.

Experimental Protocols

Sample Preparation

Given that **Chlorosoman** is reactive with water, all samples should be handled in a dry environment, and the use of anhydrous solvents and reagents is crucial.^[3] The following protocol outlines a liquid-liquid extraction procedure suitable for isolating **Chlorosoman** from a non-aqueous liquid matrix.

Materials:

- Sample containing or suspected of containing **Chlorosoman**
- Dichloromethane (DCM), anhydrous, pesticide residue grade
- n-Hexane, anhydrous, pesticide residue grade
- Sodium sulfate, anhydrous
- Glassware: vials, pipettes, separatory funnel (all oven-dried to ensure dryness)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Collection: Collect the sample in a clean, dry glass container to prevent contamination and reaction with water.
- Solvent Extraction:
 - To 1 mL of the liquid sample in a glass vial, add 5 mL of dichloromethane.
 - Vortex the mixture for 2 minutes to ensure thorough mixing.
 - If an aqueous phase is present, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (bottom) layer.
 - Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentration:
 - Gently evaporate the solvent from the extract under a stream of dry nitrogen gas to a final volume of 1 mL. This step helps to concentrate the analyte for improved detection.
- Reconstitution:

- The concentrated extract can be directly analyzed or reconstituted in a more volatile solvent like hexane if necessary for the GC system.
- Transfer:
 - Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **Chlorosoman**. These may be optimized based on the specific instrumentation and column used.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD)
- Autosampler

GC Parameters:

Parameter	Value
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow at 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Program	Initial temperature 50 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes

MS Parameters:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temp	280 °C
Acquisition Mode	Full Scan (m/z 40-300)

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of **Chlorosoman**. The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass-to-charge ratios (m/z) of the key fragments are predicted based on the structure of **Chlorosoman** and common fragmentation patterns of organophosphorus compounds.

Table 1: Expected Quantitative Data for **Chlorosoman**

Analyte	Retention Time (min)	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]
Chlorosoman	~12-15	198.63	198/200 (Cl isotope pattern)	163, 141, 113, 99, 81, 57

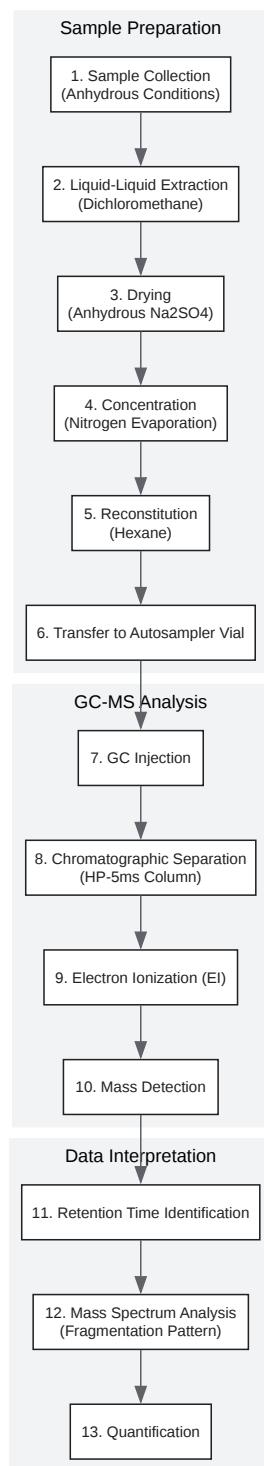
Interpretation of Mass Spectrum:

- Molecular Ion (m/z 198/200): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion, with the M+2 peak (m/z 200) having an intensity of approximately one-third that of the M+ peak (m/z 198).
- m/z 163: Loss of a chlorine atom (-35 Da).

- m/z 141: Loss of the pinacolyl group (-57 Da).
- m/z 113: Further fragmentation of the remaining structure.
- m/z 99: A common fragment in the mass spectra of soman and related compounds.[\[4\]](#)
- m/z 81: A fragment corresponding to the phosphonic acid moiety.
- m/z 57: A prominent peak corresponding to the stable tert-butyl cation from the pinacolyl group.

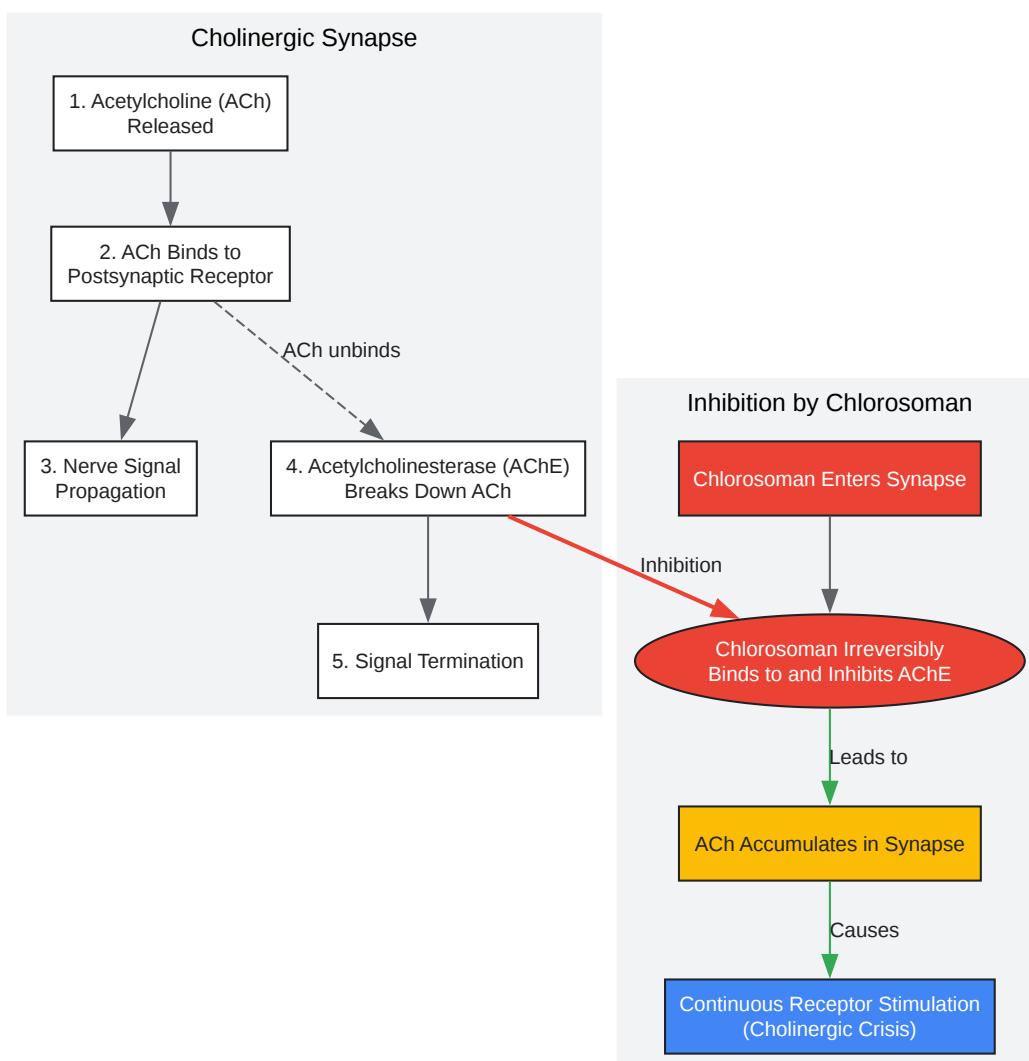
Mandatory Visualizations

Experimental Workflow for Chlorosoman GC-MS Analysis

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Caption: Workflow for **Chlorosoman** analysis.

Mechanism of Acetylcholinesterase Inhibition by Chlorosoman

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Caption: Acetylcholinesterase inhibition pathway.

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